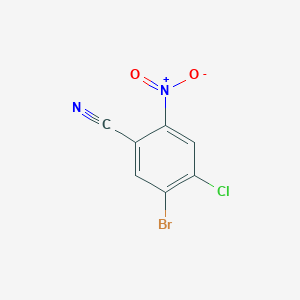

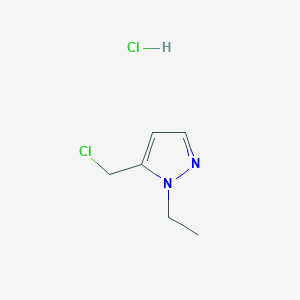

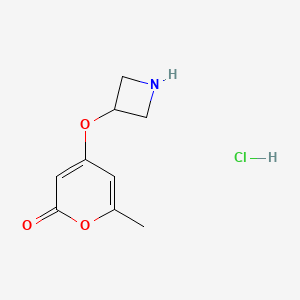

![molecular formula C7H4BrClN2O B1379909 5-bromo-4-cloro-1H,2H,3H-pirrolo[2,3-b]piridin-2-ona CAS No. 1190316-24-5](/img/structure/B1379909.png)

5-bromo-4-cloro-1H,2H,3H-pirrolo[2,3-b]piridin-2-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

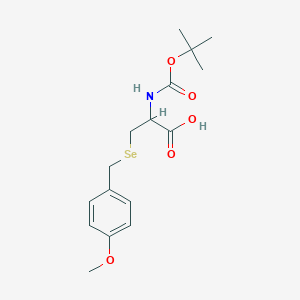

5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one: is a heterocyclic compound that features both bromine and chlorine substituents on a pyrrolopyridine core

Aplicaciones Científicas De Investigación

Chemistry: 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology and Medicine: The compound has shown promise in the development of kinase inhibitors, which are important in the treatment of cancer and other diseases. Its ability to interact with specific molecular targets makes it a valuable scaffold for drug discovery .

Industry: In the chemical industry, this compound is used in the synthesis of advanced materials and specialty chemicals. Its unique structure allows for the creation of novel compounds with desirable properties.

Mecanismo De Acción

Target of Action

The primary target of 5-Bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .

Mode of Action

The compound interacts with FGFRs, inhibiting their activity . This inhibition occurs through the compound binding to the receptor, preventing the receptor from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, which are necessary steps for the activation of downstream signaling .

Biochemical Pathways

The inhibition of FGFRs by 5-Bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one affects several downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways are involved in various cellular processes, including cell proliferation, migration, and angiogenesis .

Result of Action

The inhibition of FGFRs by 5-Bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one can lead to a decrease in cell proliferation and migration, as well as angiogenesis . This can result in the inhibition of tumor growth in cancers where the FGFR signaling pathway is abnormally activated .

Análisis Bioquímico

Biochemical Properties

5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity with IC50 values of 7 nM, 9 nM, and 25 nM, respectively . The compound binds to the tyrosine kinase domain of these receptors, preventing their activation and subsequent signal transduction. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Cellular Effects

The effects of 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one on cellular processes are profound. In breast cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . Additionally, it significantly reduces the migration and invasion capabilities of these cells. The compound influences cell signaling pathways, particularly the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell growth and survival.

Molecular Mechanism

At the molecular level, 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one exerts its effects by binding to the ATP-binding site of FGFRs. This binding prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptor, thereby inhibiting downstream signaling pathways . The compound’s interaction with FGFRs leads to the suppression of gene expression related to cell proliferation and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one have been observed to change over time. The compound is relatively stable under standard storage conditions (2-8°C) and maintains its inhibitory activity over extended periods . Long-term studies have shown that the compound can induce sustained inhibition of cell proliferation and migration, with minimal degradation observed in vitro.

Dosage Effects in Animal Models

The effects of 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, some adverse effects, such as weight loss and mild hepatotoxicity, have been reported. These findings suggest a threshold effect, where the compound’s therapeutic benefits are maximized at optimal dosages.

Metabolic Pathways

5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels in cells.

Transport and Distribution

Within cells and tissues, 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins, which facilitate its localization to target sites. Its distribution is influenced by factors such as tissue perfusion and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is critical for its activity. The compound is predominantly found in the cytoplasm, where it interacts with FGFRs and other target proteins . Post-translational modifications, such as phosphorylation, can affect its localization and function, directing it to specific cellular compartments or organelles.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one typically involves the bromination and chlorination of a pyrrolopyridine precursor. One common method involves the following steps:

Starting Material: 4-chloro-7-azaindole is used as the starting material.

Bromination: The starting material is dissolved in dichloromethane and cooled to 0°C. Acetic acid is added dropwise, followed by the slow addition of bromine dissolved in dichloromethane. The reaction mixture is stirred at 0°C for 2 hours.

Workup: The reaction is monitored by thin-layer chromatography (TLC) until completion. The mixture is then quenched with a saturated sodium bisulfite solution, and the organic layer is separated and dried over anhydrous sodium sulfate.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions:

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the oxidation state of the nitrogen and carbon atoms in the ring.

Cyclization Reactions: The compound can be used as a precursor in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Comparación Con Compuestos Similares

- 5-bromo-4-chloro-7-azaindole

- 5-bromo-2-chloropyridine

- 4-chloro-5-bromopyrrole

Comparison: Compared to these similar compounds, 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms on the pyrrolopyridine core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Propiedades

IUPAC Name |

5-bromo-4-chloro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2O/c8-4-2-10-7-3(6(4)9)1-5(12)11-7/h2H,1H2,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIRQJGBFQOUTBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CN=C2NC1=O)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

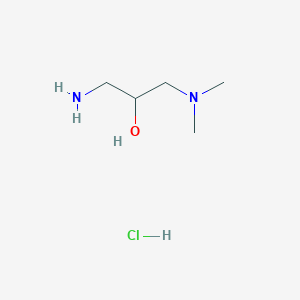

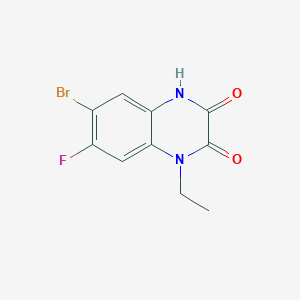

![4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one dihydrochloride](/img/structure/B1379837.png)